molecular formula C15H18N2O2 B11327789 N-(8-propoxyquinolin-5-yl)propanamide

N-(8-propoxyquinolin-5-yl)propanamide

Cat. No.: B11327789
M. Wt: 258.32 g/mol
InChI Key: XOOSOIXHORORHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(8-propoxyquinolin-5-yl)propanamide involves several steps. One common method includes the reaction of 8-hydroxyquinoline with propyl bromide to form 8-propoxyquinoline. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(8-propoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various quinoline derivatives .

Scientific Research Applications

N-(8-propoxyquinolin-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-propoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(8-propoxyquinolin-5-yl)propanamide can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-(8-propoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C15H18N2O2/c1-3-10-19-13-8-7-12(17-14(18)4-2)11-6-5-9-16-15(11)13/h5-9H,3-4,10H2,1-2H3,(H,17,18)

InChI Key

XOOSOIXHORORHT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)CC)C=CC=N2

Origin of Product

United States

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